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molecular formula C8H8N2O2 B1368984 5-cyano-1-methyl-1H-pyrrole-2-acetic acid CAS No. 71290-65-8

5-cyano-1-methyl-1H-pyrrole-2-acetic acid

Cat. No. B1368984
M. Wt: 164.16 g/mol
InChI Key: APMOBEWQZBWHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04238396

Procedure details

N-Methylpyrrole (1.62 g, 20.0 mmol) and chloral (3.20 g, 21.7 mmol) were reacted in dioxane (5 ml) to afford the adduct. A solution of potassium cyanide (5.70 g, 88 mmol) and potassium carbonate (2.80 g, 20 mmol) dissolved in methanol (150 ml) was added to the adduct and the mixture was stirred for 4 days. Then sodium hydroxide (3.0 g, 75 mmol) was added portion-wise to the mixture for the next 3 days. The reaction mixture was worked-up in the same manner as described in Example 3 above to afford the desired product, 5-cyano-1-methylpyrrole-2-acetic acid (1.50 g).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[O:7]=[CH:8][C:9](Cl)(Cl)Cl.[C-:13]#[N:14].[K+].C(=O)([O-])[O-].[K+].[K+].[OH-:22].[Na+]>O1CCOCC1.CO>[C:13]([C:6]1[N:2]([CH3:1])[C:3]([CH2:9][C:8]([OH:22])=[O:7])=[CH:4][CH:5]=1)#[N:14] |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
CN1C=CC=C1
Name
Quantity
3.2 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the adduct
ADDITION
Type
ADDITION
Details
was added to the adduct

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)C1=CC=C(N1C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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